Azido Myristic Acid

Description

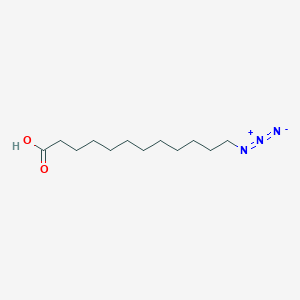

Structure

3D Structure

Propriétés

IUPAC Name |

12-azidododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12(16)17/h1-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSGAVCDGKGYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327580 | |

| Record name | 12-azidododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80667-36-3 | |

| Record name | 12-azidododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Azido Myristic Acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation, the attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs protein localization, function, and stability. The study of this lipid modification has been significantly advanced by the development of chemical reporters, among which Azido Myristic Acid (12-azidododecanoic acid) has emerged as a powerful tool. This technical guide provides an in-depth exploration of the applications of this compound in research, with a focus on its use in the identification and quantification of myristoylated proteins through a combination of metabolic labeling and bioorthogonal chemistry. Detailed experimental protocols, data presentation strategies, and the elucidation of signaling pathways using this versatile chemical probe are discussed.

Introduction to this compound and Protein N-Myristoylation

Protein N-myristoylation is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a crucial role in a wide array of cellular processes, including signal transduction, apoptosis, and oncogenesis. The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes and mediating protein-protein interactions. Dysregulation of N-myristoylation has been implicated in various diseases, making the study of the "myristoylated proteome" an area of intense research.

This compound is a synthetic analog of myristic acid that contains a terminal azide group. This small, bioorthogonal functional group allows for the selective chemical ligation to probes containing a terminal alkyne or a strained cyclooctyne, a reaction commonly known as "click chemistry". Cells readily uptake this compound and utilize it as a substrate for NMTs, thereby incorporating it into the N-terminus of myristoylated proteins. This metabolic labeling strategy enables the subsequent detection, enrichment, and identification of these modified proteins.

Core Principle: Metabolic Labeling and Click Chemistry

The use of this compound in research is centered around a two-step process:

-

Metabolic Labeling: Cells are incubated with this compound, which is transported into the cell and converted to its CoA thioester. N-myristoyltransferases then recognize and attach the azido-fatty acid to the N-terminal glycine of target proteins.

-

Click Chemistry Ligation: Following metabolic labeling, the azide-modified proteins can be detected and/or enriched by reacting them with a probe containing a complementary functional group. The two primary forms of click chemistry used are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide to a terminal alkyne-containing probe (e.g., a fluorescent dye or biotin).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) for ligation. The inherent ring strain of the cyclooctyne allows the reaction to proceed readily without the need for a cytotoxic copper catalyst, making it suitable for live-cell imaging.

-

Experimental Protocols

Metabolic Labeling of Cultured Cells

This protocol outlines the general steps for labeling proteins with this compound in cultured mammalian cells.

Materials:

-

This compound (12-azidododecanoic acid)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured mammalian cells (e.g., Jurkat, HeLa, HEK293T)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10-50 mM. Store the stock solution at -20°C.

-

Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

-

Labeling: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 25-100 µM. Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental condition.

-

Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis and click chemistry.

Cell Lysis

Materials:

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease inhibitor cocktail

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Add ice-cold lysis buffer supplemented with protease inhibitors to the washed cell pellet.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is for the in vitro labeling of azide-modified proteins in cell lysates with an alkyne-containing probe (e.g., alkyne-biotin or alkyne-fluorophore).

Materials:

-

Azide-labeled protein lysate

-

Alkyne-probe (e.g., 10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO4) (50 mM stock in water)

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Protein lysate (e.g., 50 µg of total protein)

-

Alkyne-probe to a final concentration of 100 µM.

-

TCEP to a final concentration of 1 mM.

-

TBTA to a final concentration of 100 µM.

-

CuSO4 to a final concentration of 1 mM.

-

-

Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

-

The labeled proteins are now ready for downstream analysis, such as enrichment or visualization.

Enrichment of Azido-Labeled Proteins for Mass Spectrometry

Materials:

-

Biotin-alkyne labeled protein lysate

-

Streptavidin-agarose beads

-

Wash buffer (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, 10 mM DTT)

Procedure:

-

Incubate the biotin-alkyne labeled protein lysate with streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in elution buffer.

-

The enriched proteins can then be processed for mass spectrometry analysis (e.g., in-gel or in-solution digestion).

Mass Spectrometry Analysis

Procedure:

-

Protein Digestion: The enriched protein sample is typically reduced, alkylated, and digested with trypsin overnight.

-

Peptide Desalting: The resulting peptide mixture is desalted using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

-

Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptides and proteins. Quantitative analysis can be performed using label-free quantification or by incorporating stable isotope labeling techniques.

Data Presentation: Quantitative Analysis of the Myristoylated Proteome

The use of this compound coupled with quantitative mass spectrometry allows for the global and quantitative analysis of the myristoylated proteome under different cellular conditions. The following table represents a hypothetical dataset of myristoylated proteins identified in Jurkat cells treated with a kinase inhibitor, showcasing the type of quantitative data that can be obtained.

| Protein | Gene | Function | Fold Change (Inhibitor/Control) | p-value |

| Src | SRC | Tyrosine-protein kinase | -2.5 | <0.01 |

| Lck | LCK | Tyrosine-protein kinase | -3.1 | <0.01 |

| Fyn | FYN | Tyrosine-protein kinase | -2.8 | <0.01 |

| GNAI2 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | -1.8 | <0.05 |

| ARF1 | ARF1 | ADP-ribosylation factor 1 | -1.5 | <0.05 |

| NMT1 | NMT1 | N-myristoyltransferase 1 | -1.2 | >0.05 |

| MARCKS | MARCKS | Myristoylated alanine-rich C-kinase substrate | -2.2 | <0.01 |

Note: This table is a representative example and does not reflect a specific experimental dataset.

Visualization of Key Biological Processes

Experimental Workflow

The overall workflow for the identification of myristoylated proteins using this compound is a multi-step process that can be visualized to better understand the logical flow.

N-Myristoylation Dependent Src Kinase Signaling Pathway

N-myristoylation is essential for the membrane localization and activation of the non-receptor tyrosine kinase Src, a key regulator of numerous cellular processes including proliferation, differentiation, and survival.[1] The myristoyl group anchors Src to the inner leaflet of the plasma membrane, a prerequisite for its interaction with upstream activators and downstream substrates.[1]

Conclusion

This compound has become an indispensable tool for the study of protein N-myristoylation. Its ability to be metabolically incorporated into proteins and subsequently detected via highly specific and efficient click chemistry reactions has enabled researchers to identify and quantify hundreds of myristoylated proteins in a variety of biological contexts. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data analysis strategies associated with the use of this compound. The continued application of this powerful chemical probe will undoubtedly lead to further insights into the critical role of N-myristoylation in health and disease, and may aid in the development of novel therapeutic strategies targeting this important post-translational modification.

References

Unveiling the Myristoylated Proteome: A Technical Guide to the Mechanism and Application of Azido Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Azido Myristic Acid (AzMA) in cellular systems. AzMA serves as a powerful chemical probe for the identification, quantification, and functional characterization of N-myristoylated proteins, a class of proteins crucial to a multitude of cellular signaling pathways. This document provides a comprehensive overview of the underlying biochemistry, detailed experimental protocols, quantitative data, and visual representations of the key processes involved in the application of AzMA for proteomic research.

The Core Mechanism: Hijacking a Fundamental Cellular Process

Protein N-myristoylation is a ubiquitous and co-translational lipid modification where the 14-carbon saturated fatty acid, myristic acid, is attached to the N-terminal glycine residue of a nascent polypeptide chain.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is critical for the proper localization and function of a wide array of proteins involved in signal transduction, oncogenesis, and infectious diseases.[1][2][3] Myristoylation enhances the hydrophobicity of proteins, facilitating their anchoring to cellular membranes and mediating protein-protein interactions.[4]

This compound is a synthetic analog of myristic acid that contains a terminal azide group.[5] This seemingly minor modification is the key to its utility as a chemical reporter. The azide group is small, bio-inert, and, most importantly, bio-orthogonal, meaning it does not participate in any native cellular reactions.[6]

The mechanism of action of this compound in cells can be summarized in two key steps:

-

Metabolic Incorporation: When introduced to cells, this compound is recognized by N-myristoyltransferase (NMT) as a substrate, albeit with potentially different kinetics than the native myristic acid. NMT then covalently attaches AzMA to the N-terminal glycine of its target proteins.[7] This process effectively "tags" the myristoylated proteome with an azide handle.

-

Bio-orthogonal Ligation (Click Chemistry): The azide-tagged proteins can then be selectively and efficiently labeled with a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary bio-orthogonal functional group, typically an alkyne. This reaction, known as "click chemistry" (specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), forms a stable triazole linkage, allowing for the detection, enrichment, and identification of the myristoylated proteins.[3][6]

Quantitative Insights: Gauging the Impact of N-Myristoylation

The application of this compound in combination with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise measurement of changes in protein myristoylation under different cellular conditions or upon treatment with NMT inhibitors.[8][9][10]

Table 1: Inhibitory Activity of Compounds against N-Myristoyltransferase (NMT)

| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |

| Tris DBA | Murine Nmt1 | 0.5 ± 0.1 | [11] |

| Tris DBA | Murine Nmt2 | 1.3 ± 0.1 | [11] |

| ZINC19710136 | Human NMT1 | 14.03 ± 0.6 | [1] |

| ZINC61997750 | Human NMT1 | 34.29 ± 2.2 | [1] |

| ZINC67688793 | Human NMT1 | 37.47 ± 3.1 | [1] |

Table 2: A Selection of Identified N-Myristoylated Proteins

| Protein | Function | Organism | Reference |

| FBXL7 | F-box protein | Human | [7] |

| PPM1B | Protein phosphatase | Human | [7] |

| SAMM50 | Mitochondrial outer membrane protein | Human | [7][12] |

| PLEKHN | Pleckstrin homology domain-containing protein | Human | [7] |

| AIFM3 | Apoptosis-inducing factor | Human | [7] |

| C22orf42 | Uncharacterized protein | Human | [7] |

| STK32A | Serine/threonine kinase | Human | [7] |

| FAM131C | Uncharacterized protein | Human | [7] |

| DRICH1 | Uncharacterized protein | Human | [7] |

| MCC1 | Mutated in colorectal cancers protein | Human | [7] |

| HID1 | Protein of unknown function | Human | [7] |

| P2RX5 | P2X purinoceptor 5 | Human | [7] |

| STK32B | Serine/threonine kinase | Human | [7] |

| LdARL1 | ADP-ribosylation factor-like 1 | Leishmania donovani | [13] |

| TOMM40 | Mitochondrial outer membrane protein | Human | [12] |

| MIC19 | Mitochondrial contact site protein | Human | [12] |

| MIC25 | Mitochondrial contact site protein | Human | [12] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the metabolic labeling of myristoylated proteins with this compound and their subsequent detection and enrichment using click chemistry. Optimization of these protocols for specific cell types and experimental goals is recommended.

Metabolic Labeling of N-Myristoylated Proteins with this compound

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%) in a T-75 flask or multi-well plate.

-

Probe Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (a typical starting concentration is 25-50 µM). A vehicle control (DMSO or ethanol) should be run in parallel.[14]

-

Incubate the cells for the desired period (typically 16-24 hours) at 37°C in a CO2 incubator to allow for metabolic incorporation of the azide probe.

-

Cell Harvest and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cellular proteome.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

Click Chemistry Reaction for Protein Labeling and Enrichment

Materials:

-

Azide-labeled cell lysate

-

Alkyne-biotin or Alkyne-fluorophore (stock solution in DMSO)

-

Copper(II) sulfate (CuSO4) (stock solution in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared stock solution in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO/t-butanol)

-

Streptavidin-agarose beads (for biotin enrichment)

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order (for a 500 µL reaction):

-

Azide-labeled cell lysate (e.g., 1 mg of total protein)

-

Alkyne-biotin or Alkyne-fluorophore (final concentration of 100 µM)

-

TCEP or Sodium Ascorbate (final concentration of 1 mM)

-

TBTA (final concentration of 100 µM)

-

CuSO4 (final concentration of 1 mM)[2]

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess reagents. A methanol/chloroform precipitation is effective.

-

Enrichment of Biotinylated Proteins (if applicable):

-

Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% Triton X-100).

-

Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C with rotation.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting with an anti-biotin antibody, or in-gel fluorescence scanning (if a fluorescent alkyne was used).

-

For proteomic identification, the enriched proteins can be subjected to on-bead or in-solution digestion with trypsin followed by LC-MS/MS analysis.

-

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the application of this compound.

References

- 1. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]

- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2025.biomaterials.org [2025.biomaterials.org]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Azido Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido Myristic Acid, a derivative of the saturated fatty acid myristic acid, has emerged as a powerful chemical tool in biological and pharmaceutical research. Its terminal azide group allows for highly specific and efficient covalent modification through bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a focus on its utility in studying protein myristoylation, a critical post-translational modification. Detailed experimental protocols and structured data are presented to facilitate its practical application in the laboratory.

Introduction to this compound

This compound (12-Azidododecanoic Acid) is a synthetic analog of myristic acid where the terminal methyl group is replaced by an azide (-N₃) functional group. This modification is minimally perturbing, allowing the molecule to be recognized and processed by cellular machinery similarly to its natural counterpart.[1] The small size and abiotic nature of the azide group make this compound an excellent chemical reporter for metabolic labeling studies.[1][2]

Once incorporated into biomolecules, such as proteins that undergo N-myristoylation, the azide group serves as a chemical handle for subsequent detection and analysis. Through highly efficient and specific click chemistry reactions, it can be conjugated to various reporter tags containing an alkyne group, such as fluorescent dyes or biotin, enabling visualization and enrichment of the labeled biomolecules.[3][4] This two-step approach is central to its application in proteomics, cell biology, and drug discovery.[5][6]

Synthesis of this compound

The most common synthetic route to ω-azido fatty acids involves a nucleophilic substitution reaction. Typically, a corresponding ω-halo fatty acid (e.g., 12-bromododecanoic acid) is treated with an azide salt, such as sodium azide, in a polar aprotic solvent.

Caption: General workflow for the synthesis of this compound.

Reaction Parameters

The table below summarizes typical parameters for the synthesis of azido fatty acids from their bromo-precursors.

| Parameter | Description |

| Starting Material | 12-Bromododecanoic Acid |

| Reagent | Sodium Azide (NaN₃) |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |

| Stoichiometry | 1.2 to 1.5 equivalents of Sodium Azide |

| Temperature | 25°C to 60°C |

| Reaction Time | 12 to 24 hours |

| Purification | Column Chromatography or Recrystallization |

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 12-bromododecanoic acid.

Materials:

-

12-bromododecanoic acid

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 12-bromododecanoic acid in anhydrous DMF.

-

Reagent Addition: Add 1.3 equivalents of sodium azide to the solution.

-

Reaction: Stir the mixture at room temperature (or gently heat to ~40-50°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure product.[7]

Chemical and Physical Properties

Physical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃N₃O₂ | [1][8] |

| Molecular Weight | 241.33 g/mol | [8] |

| CAS Number | 80667-36-3 | [3][8] |

| Appearance | White crystalline solid | [8] |

| Purity | ≥ 95% | [1][8] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [1] |

| Storage | Store at -10°C to -20°C, desiccated | [1][8] |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its terminal azide group.

-

Stability: The azide group is generally stable under common biological and chemical conditions. However, it is incompatible with strong reducing agents (e.g., DTT, phosphines under certain conditions) and strong acids, which can produce toxic hydrazoic acid.[9][10] Like other organic azides, it can be sensitive to heat and should be handled with appropriate care.[10]

-

Click Chemistry: The primary utility of this compound stems from its ability to participate in click chemistry reactions.[8][11] This allows for the specific and efficient formation of a stable triazole linkage with an alkyne-functionalized molecule.[11]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source, to form a 1,4-disubstituted triazole.[3][11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN), making it suitable for live-cell applications where copper toxicity is a concern.[3][4]

-

Caption: Key click chemistry reactions involving this compound.

Applications in Research and Drug Development

This compound is a versatile tool for studying protein fatty-acylation, a modification crucial for protein trafficking, signaling, and function.[5][12]

Metabolic Labeling and Detection of Myristoylated Proteins

The primary application is the identification and characterization of myristoylated proteins.[1][2] The process involves two main steps:

-

Metabolic Incorporation: Cells are incubated with this compound, which is actively taken up and used by N-myristoyltransferases (NMTs) as a substrate, leading to its covalent attachment to target proteins.[2][5]

-

Detection via Click Chemistry: The azide-labeled proteins are then detected by reacting them with an alkyne-tagged reporter molecule (e.g., a fluorescent dye or biotin). This can be done in cell lysates or, using SPAAC, in living cells.[2][13]

Caption: Workflow for metabolic labeling and detection of proteins.

Other Applications

-

Bioconjugation: Used to attach biomolecules to surfaces or other molecules, aiding in the development of targeted drug delivery systems and diagnostics.[8]

-

Precursor for Synthesis: Serves as a building block for synthesizing more complex bioactive molecules, including potential antimicrobial agents.[8]

-

Polymer Chemistry: Can be incorporated into polymer matrices to create materials with novel properties for biomedical devices and coatings.[8]

Detailed Experimental Protocol: Click Chemistry Detection

This protocol provides a general method for detecting metabolically labeled proteins in a cell lysate using a CuAAC reaction with a biotin-alkyne tag.

Materials:

-

Cell lysate containing proteins labeled with this compound.

-

Biotin-alkyne reporter tag.

-

Click-iT® Protein Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent like sodium ascorbate, and a copper ligand like THPTA).

-

Methanol, Chloroform, Water (for protein precipitation).

Procedure:

-

Protein Precipitation: Precipitate proteins from the cell lysate using a methanol/chloroform/water method to remove interfering small molecules. Resuspend the protein pellet in a buffer containing SDS.

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the biotin-alkyne tag, copper(II) sulfate, and a reducing agent.

-

Click Reaction: Add the reaction cocktail to the protein sample. Incubate at room temperature for 1 hour, protected from light.

-

Sample Preparation for Analysis: After the reaction, precipitate the protein again to remove excess reagents.

-

Downstream Analysis: Resuspend the final protein pellet in an appropriate buffer for analysis by SDS-PAGE and Western blotting (using streptavidin-HRP) or for enrichment on streptavidin beads followed by mass spectrometry.

Conclusion

This compound is an indispensable tool for chemical biologists and drug discovery professionals. Its ability to be metabolically incorporated into proteins and subsequently detected via highly efficient and specific click chemistry reactions provides a robust platform for identifying and characterizing myristoylated proteins. The detailed protocols and data presented in this guide offer a practical framework for leveraging the unique chemical properties of this compound to advance research in cellular signaling and therapeutic development.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Invitrogen™ Click-IT™ Myristic Acid, Azide (12-Azidododecanoic Acid) | Fisher Scientific [fishersci.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ebiohippo.com [ebiohippo.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. media.iris-biotech.de [media.iris-biotech.de]

- 10. benchchem.com [benchchem.com]

- 11. Issuu [issuu.com]

- 12. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 13. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Myristoylated Proteome: A Technical Guide to Azido Myristic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a critical lipid modification that governs the function and localization of a vast array of cellular proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in a multitude of signaling pathways, including those mediated by Src family kinases, G proteins, and Abl kinase. Dysregulation of myristoylation has been implicated in various diseases, including cancer and infectious diseases like HIV. Consequently, methods to accurately identify and characterize myristoylated proteins are of paramount importance for both basic research and therapeutic development.

This technical guide provides an in-depth overview of a powerful bioorthogonal chemical biology tool, Azido Myristic Acid (AMA), for the specific labeling and subsequent analysis of myristoylated proteins. We will delve into the core mechanism of metabolic incorporation, detail experimental protocols for labeling and detection, and present signaling pathways where this technique has been instrumental.

The Principle of this compound Labeling

The labeling of myristoylated proteins using this compound is a two-step process that combines metabolic labeling with bioorthogonal chemistry.

-

Metabolic Incorporation: this compound, a synthetic analog of myristic acid featuring a terminal azide (-N3) group, is introduced to cells in culture. The cellular machinery, specifically N-myristoyltransferase (NMT), recognizes AMA as a substrate and covalently attaches it to the N-terminal glycine of target proteins. This process effectively tags myristoylated proteins with a bioorthogonal azide handle. The small size of the azide group ensures minimal perturbation to the natural biological processes.

-

Bioorthogonal "Click" Chemistry: The azide group is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with a complementary alkyne-tagged reporter molecule. This reaction, a cornerstone of "click chemistry," allows for the selective attachment of various probes for downstream analysis. The two most common types of click chemistry reactions used in this context are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper catalyst, which can be toxic to living cells. Therefore, it is typically performed on cell lysates.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne-containing probe. Its biocompatibility makes it suitable for labeling in living cells.

-

The choice of reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment and mass spectrometry) dictates the subsequent analytical workflow.

Experimental Protocols

I. Metabolic Labeling of Myristoylated Proteins with this compound

This protocol describes the metabolic incorporation of 12-Azidododecanoic Acid (a commonly used myristic acid analog) into proteins in mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

12-Azidododecanoic Acid (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.

-

Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of 12-Azidododecanoic Acid in DMSO. Store at -20°C.

-

Labeling:

-

On the day of the experiment, dilute the 10 mM stock solution into pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal labeling time can vary depending on the protein of interest and the cell type.

-

-

Cell Harvest:

-

After the incubation period, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization, followed by centrifugation.

-

The cell pellet can be stored at -80°C or used immediately for downstream applications.

-

II. Click Chemistry Reaction for Tagging Azido-Labeled Proteins

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the azide-modified proteins in cell lysates.

Materials:

-

Cell pellet containing azido-myristoylated proteins

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-tagged reporter molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (5 mM in DMSO/t-butanol)

-

Copper(II) sulfate (CuSO4) solution (50 mM in water)

-

Methanol (MeOH)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer. Incubate on ice for 20-30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click chemistry reaction cocktail by sequentially adding the following reagents (for a 50 µL final reaction volume with 46 µL of cell lysate):

-

1 µL of Alkyne-reporter (5 mM stock)

-

1 µL of TCEP (50 mM)

-

1 µL of TBTA (5 mM)

-

1 µL of CuSO4 (50 mM)

-

Note: It is crucial to add the reagents in this order and to use freshly prepared TCEP solution.

-

-

Click Reaction:

-

Add 4 µL of the freshly prepared click chemistry reaction cocktail to 46 µL of the cell lysate.

-

Incubate the reaction for 1 hour at room temperature.

-

-

Protein Precipitation:

-

Add 500 µL of ice-cold methanol to the reaction mixture.

-

Incubate at -80°C overnight to precipitate the proteins.

-

-

Pelleting and Washing:

-

Centrifuge the sample at 15,000 x g for 30 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the protein pellet with 500 µL of ice-cold methanol.

-

Centrifuge again and discard the supernatant.

-

-

Resuspension: Air-dry the pellet and resuspend it in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

III. Downstream Analysis

Procedure:

-

Resuspend the protein pellet in 1x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE on a suitable polyacrylamide gel.

-

If a fluorescent alkyne reporter was used, visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths.

Procedure:

-

If a biotin-alkyne reporter was used, resuspend the protein pellet in a buffer compatible with streptavidin affinity purification (e.g., RIPA buffer).

-

Incubate the lysate with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads using a suitable elution buffer (e.g., boiling in SDS-PAGE sample buffer or using a competitive elution with free biotin).

Procedure:

-

In-solution or On-bead Digestion: The enriched proteins can be digested with a protease (e.g., trypsin) either after elution or directly on the streptavidin beads.

-

Peptide Cleanup: The resulting peptides should be desalted and purified using a C18 StageTip or a similar method to remove detergents and other contaminants that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the myristoylated proteins and potentially map the sites of modification.

Quantitative Data on this compound Analogs

| This compound Analog | Common Name/Abbreviation | Chain Length | Position of Azide | Notes |

| 12-Azidododecanoic Acid | This compound | 12 | 12 | Most commonly used analog for metabolic labeling of myristoylated proteins. |

| Other Positional Isomers | - | 12 | Various | Less common; potential for altered NMT recognition and incorporation efficiency. |

| Varying Chain Lengths | - | e.g., 10, 14 | Terminal | Can be used to probe the chain length specificity of NMTs in different organisms. |

Note: The labeling efficiency is also highly dependent on factors such as cell type, metabolic state, concentration of the analog, and incubation time. Therefore, optimization is crucial for each experimental setup.

Signaling Pathways and Experimental Workflows

This compound labeling has been instrumental in elucidating the role of myristoylation in various signaling pathways. Below are examples of key pathways and a conceptual workflow diagram.

Key Signaling Pathways Involving Myristoylation

-

Src Family Kinase Signaling: Myristoylation is essential for the membrane localization of Src family kinases (e.g., Src, Fyn, Lck), which is a prerequisite for their activation and downstream signaling in processes like cell growth, differentiation, and migration.[1][2][3] The myristoyl group acts as a hydrophobic anchor, and in some cases, a second signal like palmitoylation is required for stable membrane association.[4]

-

G Protein Signaling: The α-subunits of heterotrimeric G proteins are often myristoylated, which facilitates their interaction with the plasma membrane and G protein-coupled receptors (GPCRs).[5][6][7] This modification is crucial for the proper transduction of extracellular signals into intracellular responses.

-

Abl Kinase Regulation: The myristoylation of the c-Abl tyrosine kinase plays a dual role in its regulation.[8][9][10] The myristoyl group can bind to a hydrophobic pocket within the kinase domain, inducing an autoinhibitory conformation. Release of the myristoyl group and its insertion into a membrane are associated with kinase activation.

-

HIV-1 Gag Assembly: The myristoylation of the HIV-1 Gag polyprotein is indispensable for its targeting to the plasma membrane, where the assembly of new virions takes place.[11][12][13][14][15] Inhibition of Gag myristoylation prevents viral particle formation, making NMT a potential therapeutic target for HIV treatment.

-

Apoptosis Signaling: During apoptosis, caspase-mediated cleavage of certain proteins can expose cryptic N-terminal glycine residues, leading to their post-translational myristoylation.[16][17][18][19] This modification can alter the subcellular localization and function of these proteins, thereby modulating the apoptotic process.

Experimental Workflow Diagram

Caption: General workflow for labeling and analysis of myristoylated proteins.

Src Kinase Activation Signaling Pathway

Caption: Role of myristoylation in Src kinase membrane localization and activation.

Conclusion

This compound labeling, coupled with click chemistry, provides a robust and versatile platform for the study of protein myristoylation. This technique enables the sensitive and specific detection, visualization, and identification of myristoylated proteins in complex biological samples. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to employ this powerful tool to unravel the intricate roles of myristoylation in cellular signaling and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Myristoylation of Src kinase mediates Src-induced and high-fat diet-accelerated prostate tumor progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The residue at position 5 of the N-terminal region of Src and Fyn modulates their myristoylation, palmitoylation, and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The residue at position 5 of the N-terminal region of Src and Fyn modulates their myristoylation, palmitoylation, and membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myristoylation of gag proteins of HIV-1 plays an important role in virus assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How HIV-1 Gag assembles in cells: putting together pieces of the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Myristoylation-dependent replication and assembly of human immunodeficiency virus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]

- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 19. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Labeling with Azido Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques involved in the metabolic labeling of proteins with Azido Myristic Acid (Az-Myr). This powerful bioorthogonal chemical reporter strategy enables the identification, characterization, and functional analysis of N-myristoylated proteins, a critical class of molecules involved in a myriad of cellular processes, including signal transduction, protein trafficking, and oncogenesis.

Core Principles of this compound Labeling

N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is co-translationally or post-translationally attached to the N-terminal glycine residue of a protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions and protein-protein interactions.[2][3]

Metabolic labeling with this compound leverages the cell's natural biosynthetic pathways. Az-Myr, an analog of myristic acid containing a bioorthogonal azide group, is supplied to cells in culture.[1] Due to the small and bio-inert nature of the azide group, Az-Myr is recognized and utilized by cellular enzymes, including N-myristoyltransferase (NMT), in a manner similar to its natural counterpart.[1]

Once incorporated into proteins, the azide moiety serves as a chemical handle for subsequent detection and enrichment. This is typically achieved through one of two highly specific and efficient bioorthogonal reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction involves the covalent ligation of the azide-labeled protein with a reporter molecule containing a terminal alkyne group (e.g., a fluorophore or biotin).[1] This reaction is highly efficient and specific, though the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications on cell lysates.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) on the reporter molecule.[1] The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide, eliminating the need for a toxic catalyst and making it suitable for live-cell imaging.

An alternative to click chemistry is the Staudinger ligation , which involves the reaction of the azide with a phosphine-based probe.[5]

The ability to tag myristoylated proteins with various reporters opens up a wide range of downstream applications, including fluorescent visualization, affinity purification for proteomic analysis, and identification of protein-protein interactions.

Quantitative Data Presentation

The efficiency of metabolic labeling with this compound can be influenced by several factors, including the concentration of the analog, incubation time, and the specific cell type. The following tables summarize key quantitative parameters to consider when designing experiments.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 20 - 100 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.[6] |

| Incubation Time | 3 - 24 hours | Shorter incubation times may be sufficient for highly abundant proteins, while longer times can increase the labeling of less abundant species.[6][7] |

Table 1: Recommended Experimental Parameters for Metabolic Labeling with this compound. This table provides general guidelines for optimizing the metabolic labeling of mammalian cells with this compound.

| Probe Type | Detection Chemistry | Relative Sensitivity | Key Advantages | Key Disadvantages |

| Alkyne-Myristic Acid | CuAAC or SPAAC | High (5- to 10-fold more sensitive than azido probes)[8] | Faster reaction kinetics, higher signal-to-noise ratio.[9] | CuAAC requires a potentially cytotoxic copper catalyst. |

| This compound | CuAAC or SPAAC | Moderate to High | Versatile for both CuAAC and SPAAC. | Can have higher background noise compared to alkyne probes.[9] |

Table 2: Comparison of Alkyne vs. This compound Probes. This table compares the key features and performance of alkyne- and azide-functionalized myristic acid analogs for metabolic labeling.

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical this compound metabolic labeling experiment.

Metabolic Labeling of Mammalian Cells

-

Cell Culture: Plate mammalian cells to achieve 70-80% confluency on the day of labeling.[6]

-

Prepare Labeling Medium: Prepare a stock solution of 12-Azidododecanoic Acid (this compound) in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 25-100 µM).[6]

-

Labeling: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator to allow for metabolic incorporation of the this compound.[6]

Cell Lysis and Protein Extraction

-

Cell Harvest: After incubation, wash the cells twice with cold PBS.

-

Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Homogenization: Scrape the cells and collect the lysate. Further homogenize the lysate by sonication or passage through a fine-gauge needle.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling azide-modified proteins in a cell lysate with an alkyne-containing reporter (e.g., alkyne-biotin or a fluorescent alkyne probe).

-

Prepare Reagents:

-

Alkyne Probe: Prepare a stock solution (e.g., 10 mM) in DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

-

Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 50 mM stock solution in water.

-

Copper Ligand (e.g., THPTA or TBTA): Prepare a 10 mM stock solution in DMSO or water.[4]

-

-

Reaction Setup: In a microfuge tube, combine the following:

-

50-100 µg of azide-labeled protein lysate.

-

Alkyne probe to a final concentration of 10-50 µM.

-

Copper ligand to a final concentration of 0.1 mM.

-

CuSO₄ to a final concentration of 1 mM.

-

-

Initiate Reaction: Add the reducing agent (Sodium Ascorbate) to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Protein Precipitation: Precipitate the labeled proteins by adding four volumes of cold acetone and incubating at -20°C for at least 30 minutes.

-

Pellet and Wash: Centrifuge at high speed to pellet the proteins. Discard the supernatant and wash the pellet with cold methanol.

-

Resuspend: Resuspend the protein pellet in an appropriate buffer (e.g., Laemmli sample buffer for SDS-PAGE).

Enrichment of Azide-Labeled Proteins

This protocol describes the enrichment of biotin-tagged myristoylated proteins using streptavidin affinity chromatography.

-

Prepare Affinity Resin: Resuspend streptavidin-agarose or magnetic beads in a suitable binding buffer.

-

Incubate with Lysate: Add the biotin-labeled protein lysate to the prepared affinity resin.

-

Binding: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the streptavidin.

-

Wash: Pellet the resin (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the resin extensively with a series of buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the resin. This can be achieved by boiling in SDS-PAGE sample buffer, or for mass spectrometry applications, by on-bead digestion with a protease like trypsin.

Mass Spectrometry Analysis of Myristoylated Peptides

-

In-solution or On-bead Digestion: The enriched proteins are digested with a protease (e.g., trypsin) to generate peptides.

-

Peptide Desalting: The resulting peptide mixture is desalted and concentrated using a C18 StageTip or similar reversed-phase chromatography material.

-

LC-MS/MS Analysis: The desalted peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the myristoylated peptides. A characteristic neutral loss of 210 Da (the mass of the myristoyl group) can be used as a diagnostic marker for myristoylated peptides during MS/MS analysis.[9]

Visualizations

Signaling Pathways

N-myristoylation is a key regulatory modification in several critical signaling pathways. The following diagrams illustrate the role of myristoylation in the Src kinase and G-protein signaling pathways.

Experimental Workflows

The following diagrams outline the logical flow of a typical experiment to identify myristoylated proteins using this compound.

References

- 1. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Understanding Protein N-myristoylation with Chemical Probes

Abstract

Protein N-myristoylation is a crucial lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein.[1][2][3] This modification, catalyzed by N-myristoyltransferase (NMT), is fundamental to a vast array of cellular processes, including signal transduction, protein-protein interactions, and subcellular localization.[1][4][5][6][7] Dysregulation of N-myristoylation is implicated in various diseases, including cancer and infectious diseases, making NMT a significant therapeutic target.[2][3][5] This guide provides a comprehensive overview of the chemical biology tools used to study protein N-myristoylation. We detail the use of bioorthogonal myristic acid analogs for metabolic labeling, proteome-wide identification, and quantitative analysis of N-myristoylated proteins. This document includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical resource for researchers in academia and industry.

Introduction to Protein N-myristoylation

The Modification and its Function

N-myristoylation is a form of fatty acylation where a myristoyl group is attached via an amide bond to the alpha-amino group of an N-terminal glycine residue.[1] This process increases the hydrophobicity of the protein, facilitating weak and reversible interactions with cellular membranes and other proteins.[1][5] The modification can occur either co-translationally on a nascent polypeptide chain shortly after the initiator methionine is cleaved, or post-translationally, often following proteolytic cleavage of a protein (e.g., during apoptosis) to expose a new N-terminal glycine.[1][2][5][7]

The primary functions of N-myristoylation include:

-

Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, guiding proteins to membranes such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[5]

-

Signal Transduction: Many key signaling proteins, including G-proteins and protein kinases, require N-myristoylation for proper localization and function in signaling cascades.[4][5][6][8]

-

Protein-Protein Interactions: The lipid moiety can directly mediate or stabilize interactions with other proteins.[1][4][5]

-

Protein Stability: N-myristoylation can influence the stability and folding of certain proteins.[5]

The N-myristoyltransferases (NMTs)

The enzymatic reaction is catalyzed by N-myristoyltransferase (NMT), which transfers the myristoyl group from myristoyl-Coenzyme A (CoA) to the substrate protein.[3][6] NMTs are present in all eukaryotes.[4][7] Mammals express two isozymes, NMT1 and NMT2, which share approximately 77% sequence identity but can have distinct biological roles and substrate selectivity.[2][9] The recognition sequence for NMT requires an N-terminal glycine, often as part of a consensus motif like Gly-X-X-X-Ser/Thr.[2]

Role in Cellular Signaling

N-myristoylation is a pivotal modification in numerous signaling pathways. For instance, the Src family of tyrosine kinases requires myristoylation for anchoring to the plasma membrane, which is essential for their role in regulating cell growth, differentiation, and adhesion.[2] Similarly, the alpha subunits of heterotrimeric G proteins are myristoylated, a modification critical for their interaction with G protein-coupled receptors and downstream effectors.[2] The reversibility of the membrane association, often modulated by a secondary modification like palmitoylation or by conformational changes, is known as a "myristoyl switch," which allows for dynamic regulation of signaling events.[1][7]

Caption: The Process of Protein N-myristoylation.

Chemical Probes for Interrogating N-myristoylation

Bioorthogonal Chemistry Approach

Studying N-myristoylation has been revolutionized by chemical proteomics, which employs chemical probes that mimic natural metabolites.[10] This strategy relies on "bioorthogonal chemistry," which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[11] For N-myristoylation, this involves synthesizing myristic acid analogs that contain a small, inert chemical handle—either an alkyne or an azide group.[12][13]

Myristic Acid Analogs

These analogs are fed to cells and are metabolically incorporated into proteins by NMT in place of natural myristic acid.[10][12] The most widely used probe is 13-tetradecynoic acid, often referred to as YnMyr.[14] Once incorporated, the alkyne or azide handle serves as a point of attachment for various reporter tags (e.g., biotin for affinity purification or a fluorophore for imaging) via highly specific and efficient bioorthogonal ligation reactions.[10][14][15]

Caption: Bioorthogonal Probes and Ligation Chemistries.

Experimental Workflow for Proteome-wide Analysis

The chemical proteomics workflow enables the global identification and quantification of N-myristoylated proteins from cells.[14][16]

Overview of the Chemical Proteomics Strategy

-

Metabolic Labeling: Cells are cultured in media supplemented with a myristic acid analog (e.g., YnMyr). The probe is taken up by the cells and incorporated into NMT substrate proteins.[14][16]

-

Cell Lysis: Cells are harvested and lysed to create a whole-cell proteome extract containing the probe-labeled proteins.[6][14]

-

Bioorthogonal Ligation: The alkyne-modified proteins in the lysate are covalently linked to an azide-functionalized reporter tag using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".[10][14][16] A common reporter is biotin-azide, which facilitates subsequent enrichment.

-

Enrichment: Biotin-tagged proteins are captured and isolated from the complex lysate using streptavidin- or neutravidin-conjugated beads.[17][18]

-

Proteomic Analysis: The enriched proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[6][10][19]

Caption: Chemical Proteomics Workflow for N-myristoylation.

Quantitative Analysis of the N-myristoylated Proteome

Chemical proteomic strategies have enabled the identification of the N-myristoylated proteome at a global scale. Seminal studies have identified over 100 N-myristoylated proteins in human cells, the vast majority of which were previously unknown.[14][16]

Identified N-myristoylated Proteins in Human Cells

The following table summarizes a subset of high-confidence N-myristoylated proteins identified in HeLa cells using the YnMyr probe, categorized by their primary cellular function. This demonstrates the broad involvement of N-myristoylation across diverse biological processes.

| Protein (Gene Name) | UniProt ID | Cellular Function/Pathway |

| Signaling - Kinases/Phosphatases | ||

| ABL1 | P00519 | Tyrosine kinase, cell differentiation, division, adhesion |

| LCK | P06239 | Tyrosine kinase, T-cell signaling |

| SRC | P12931 | Tyrosine kinase, embryonic development, cell growth |

| PAK2 | Q13177 | Serine/threonine kinase, cytoskeletal dynamics, apoptosis |

| PPP1R12A (MYPT1) | O14974 | Myosin phosphatase targeting subunit 1 |

| Signaling - G-Proteins/Adaptors | ||

| GNAI1 | P63096 | G-protein alpha subunit (inhibitory) |

| GNAI2 | P04899 | G-protein alpha subunit (inhibitory) |

| GNAI3 | P08754 | G-protein alpha subunit (inhibitory) |

| GNAZ | P19086 | G-protein alpha subunit (z) |

| ARF1, ARF3, ARF4, ARF5 | P84077, P61204, P84078, P84079 | ADP-ribosylation factors, vesicular trafficking |

| NDUFAF4 (C6orf66) | Q96D52 | Complex I assembly factor |

| Apoptosis & Cell Cycle | ||

| BID | P55957 | Pro-apoptotic Bcl-2 family protein (post-translationally modified) |

| CCDC88A (GIV) | Q3V5E2 | Guanine nucleotide exchange factor, cell migration |

| ANKFY1 | Q9Y2I1 | Ankyrin repeat and FYVE domain-containing protein 1 |

| Other/Various | ||

| NMT1 | P30419 | N-myristoyltransferase 1 |

| NMT2 | O60551 | N-myristoyltransferase 2 |

| MARCKS | P29966 | Calmodulin-binding protein, cytoskeletal regulation |

| MARCKSL1 (MRP) | Q13042 | MARCKS-related protein |

| NEK7 | Q8TDX7 | Serine/threonine kinase, cell cycle |

Table based on data from Thinon et al., 2014 and other proteomics studies.[14][16]

Quantifying NMT Inhibition

This chemical proteomics workflow is also a powerful tool for quantifying the efficacy and selectivity of NMT inhibitors in a cellular context.[9][14] By treating cells with a candidate inhibitor alongside the YnMyr probe, one can measure the dose-dependent decrease in probe incorporation across the entire myristoylated proteome simultaneously.

| NMT Substrate | IC50 (nM) for NMT Inhibitor IMP-1088 |

| ARF1 | 12 |

| ARF3 | 11 |

| GNAI2 | 10 |

| GNAI3 | 10 |

| LCK | 15 |

| ABL1 | 18 |

| MARCKS | 13 |

| NMT1 | 14 |

Table represents example quantitative data showing the cellular potency of an NMT inhibitor against various substrates. Data derived from studies such as Lanyon-Hogg et al., 2017.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the proteome-wide analysis of N-myristoylated proteins in cultured mammalian cells.

Metabolic Labeling with Alkyne-Myristate (YnMyr)

-

Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293T) and grow to ~70-80% confluency in standard culture medium (e.g., DMEM with 10% FBS).

-

Probe Preparation: Prepare a stock solution of YnMyr (13-tetradecynoic acid) in DMSO (e.g., 10-50 mM).

-

Labeling: Aspirate the standard culture medium and replace it with fresh medium containing the desired final concentration of YnMyr (typically 10-50 µM).

-

Incubation: Incubate the cells for the desired labeling period (e.g., 16-24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Harvesting: After incubation, wash the cells twice with cold PBS, then harvest by scraping or trypsinization. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.

Cell Lysis and Lysate Preparation

-

Lysis Buffer: Prepare a suitable lysis buffer (e.g., RIPA buffer or 50 mM Tris-HCl pH 8.0, 1% SDS, with protease and phosphatase inhibitors).

-

Lysis: Resuspend the cell pellet in cold lysis buffer.

-

Sonication: Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay). Normalize the protein concentration for all samples.

CuAAC Reaction (Click Chemistry)

-

Reaction Mix Preparation: For a typical 1 mg protein sample, prepare the click reaction mix in the following order. Note: Premixing the reagents is crucial.

-

Protein Lysate: 1 mg of protein in lysis buffer.

-

Biotin-Azide: Add to a final concentration of 100 µM.

-

TCEP (Tris(2-carboxyethyl)phosphine): Add from a fresh 50 mM stock in water to a final concentration of 1 mM. (Reducing agent for Cu(II)).

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Add from a 1.7 mM stock in DMSO to a final concentration of 100 µM. (Copper-stabilizing ligand).[20]

-

Copper(II) Sulfate (CuSO4): Add from a 50 mM stock in water to a final concentration of 1 mM.

-

-

Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours with gentle rotation.

Enrichment and Sample Preparation for MS

-

Protein Precipitation: Precipitate the protein from the click reaction mixture using a methanol/chloroform protocol to remove excess reagents.

-

Resuspension: Resuspend the protein pellet in a buffer suitable for bead binding (e.g., 50 mM Tris-HCl pH 8.0, 1.2% SDS).

-

Bead Preparation: Use high-capacity streptavidin or neutravidin agarose beads. Wash the beads three times with the resuspension buffer.

-

Binding/Enrichment: Add the resuspended protein solution to the washed beads and incubate for 2 hours at room temperature with rotation to allow the biotinylated proteins to bind.

-

Washing: Pellet the beads and wash them extensively to remove non-specifically bound proteins. A typical wash series is:

-

2x with 1% SDS in PBS.

-

2x with 8 M urea in 100 mM Tris-HCl pH 8.0.

-

3x with PBS.

-

-

On-Bead Digestion:

-

Resuspend the washed beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl pH 8.0).

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

-

Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark to alkylate cysteines.

-

Add sequencing-grade trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.

-

-

Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform one or two additional washes of the beads with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to recover any remaining peptides.

-

Sample Cleanup: Combine the peptide eluates and desalt using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.

Key Signaling Pathways and Regulatory Mechanisms

The "Myristoyl Switch" Mechanism

Many N-myristoylated proteins are not permanently anchored to membranes. Instead, their association is dynamically regulated by mechanisms known as "myristoyl switches".[7] In one common model, the myristoyl group is sequestered within a hydrophobic pocket of the protein, keeping it soluble in the cytoplasm. A conformational change, often triggered by ligand binding or phosphorylation, exposes the myristoyl group, leading to its insertion into a membrane and activation of the protein's function. This allows for rapid and reversible control over signaling events at the membrane.

Role in Src Family Kinase Signaling

Src, a proto-oncogenic tyrosine kinase, is a classic example of a protein regulated by N-myristoylation.[2] Myristoylation is required for its localization to the plasma membrane.[2] Often, a second lipid modification, palmitoylation on a nearby cysteine residue, provides a stronger, more stable membrane anchor.[1] The interplay between these two lipid modifications, along with phosphorylation events that regulate the kinase's conformation, controls its activity and its role in downstream signaling pathways that govern cell growth and proliferation.

Caption: N-myristoylation in Src Kinase Activation.

Conclusion and Future Outlook

Chemical probes have fundamentally advanced our understanding of protein N-myristoylation, transforming it from a modification studied on a protein-by-protein basis to one that can be analyzed at a global, proteome-wide scale. The workflows detailed in this guide provide robust methods for identifying novel N-myristoylated proteins, quantifying changes in response to stimuli, and evaluating the cellular efficacy of NMT inhibitors.[21] As NMTs are increasingly recognized as viable drug targets in oncology and infectious diseases, these chemical proteomic tools will be indispensable for drug development, enabling target validation, mechanism-of-action studies, and biomarker discovery. Future advancements will likely focus on developing probes with improved cell permeability and incorporation efficiency, as well as refining analytical techniques to achieve even greater sensitivity and temporal resolution in tracking the dynamic myristoylated proteome.

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 7. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses | Semantic Scholar [semanticscholar.org]

- 9. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteome-wide analysis of protein lipidation using chemical probes: in-gel fluorescence visualization, identification and quantification of N-myristoylation, N- and S-acylation, O-cholesterylation, S-farnesylation and S-geranylgeranylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 12. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 15. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. kinase-insight.com [kinase-insight.com]

- 20. Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application [pubmed.ncbi.nlm.nih.gov]

- 21. crick.ac.uk [crick.ac.uk]

Azido Myristic Acid: A Bioorthogonal Probe for N-Myristoyltransferase Activity and Proteome Profiling

An In-depth Technical Guide for Researchers and Drug Development Professionals